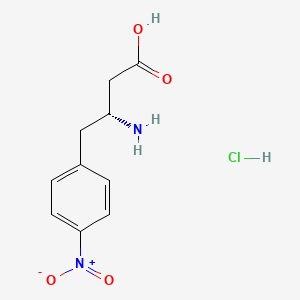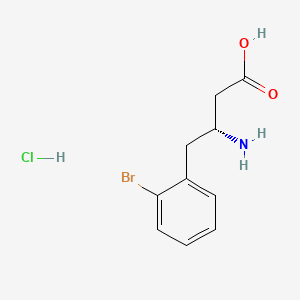
5-Bromo-6-(trifluoromethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Bromo-6-(trifluoromethyl)pyridin-2-amine” is a chemical compound that is a key intermediate in the synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) .
Synthesis Analysis
The manufacturing process of this compound involves a scalable second-generation route that includes deoxofluorination, a chlorine-to-bromine halogen exchange, and a regioselective S N Ar amination .Molecular Structure Analysis
The molecular formula of “this compound” is C6H4BrF3N2 . It is a densely functionalized heterocycle .Chemical Reactions Analysis
The compound is used as a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) . The synthesis involves a deoxofluorination, a chlorine-to-bromine halogen exchange, and a regioselective S N Ar amination .Scientific Research Applications
Spectroscopic Characterization and Theoretical Studies
One study focused on the spectroscopic characterization of a closely related compound, 5-Bromo-2-(trifluoromethyl)pyridine, using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The research also employed density functional theory (DFT) to optimize the geometric structure and assess vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties. This compound's interaction with pBR322 plasmid DNA and its antimicrobial activities were explored, showcasing its potential in biochemistry and pharmacology (Vural & Kara, 2017).
Novel Pyridine Derivatives Synthesis
Another significant application is in organic synthesis , particularly in creating novel pyridine derivatives via the Suzuki cross-coupling reaction. This method synthesized a series of pyridine derivatives, revealing potential applications as chiral dopants for liquid crystals and investigating their anti-thrombolytic, biofilm inhibition, and hemolytic activities, indicating their utility in developing new pharmaceuticals (Ahmad et al., 2017).
Anticancer Activity
Research into anticancer agents has also been a significant area of application. Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives were synthesized and screened for anticancer activity against several cancer cell lines. Some compounds exhibited promising bioactivity at micro molar concentration, highlighting the potential for developing new anticancer drugs (Chavva et al., 2013).
Catalysis and Ligand Development
In the field of catalysis , studies have shown the utility of related bromo- and trifluoromethyl-substituted pyridines in selective amination processes catalyzed by palladium complexes. This research emphasizes the compounds' roles in synthesizing amino-substituted pyridines, which are valuable intermediates in pharmaceutical chemistry (Ji, Li, & Bunnelle, 2003).
Material Science and Green Chemistry
Furthermore, the synthesis of highly functionalized pyrroles from the heterocyclization reaction of related compounds with amines was explored. This approach offers a simple, environmentally friendly method for synthesizing compounds with potential applications in material science (Aquino et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the compound can participate in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Biochemical Pathways
It’s known that the compound can be used in the synthesis of bis(pyridin-2-yl)amine-based ligands, which have been shown to possess luminescent properties and cytotoxic activity .
Pharmacokinetics
The compound’s molecular weight (241009) and its chemical structure suggest that it may have good bioavailability .
Result of Action
Similar compounds with a -cf3 group have been shown to improve drug potency toward reverse transcriptase enzyme inhibition .
Future Directions
Properties
IUPAC Name |
5-bromo-6-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-3-1-2-4(11)12-5(3)6(8,9)10/h1-2H,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDAEASRGBLZCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672025 |
Source


|
| Record name | 5-Bromo-6-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882500-21-2 |
Source


|
| Record name | 5-Bromo-6-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-6-(trifluoromethyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B581931.png)




![(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester](/img/structure/B581938.png)






